molecular formula C21H29FN4O6S B2522331 N'-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide CAS No. 872722-60-6

N'-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide

Cat. No.: B2522331
CAS No.: 872722-60-6
M. Wt: 484.54
InChI Key: MOYQFVVKRQJKIH-UHFFFAOYSA-N
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Description

N'-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide is a sophisticated chemical tool recognized in research for its potent inhibition of Dual-specificity tyrosine-regulated kinase 1A (DYRK1A). DYRK1A is a serine/threonine kinase implicated in critical cellular processes, including cell proliferation, differentiation, and neuronal development. Its dysregulation is studied in the context of several human pathologies, most notably Down syndrome, where its gene is triplicated on chromosome 21, contributing to neurodevelopmental deficits, and in neurodegenerative disorders like Alzheimer's disease. Furthermore, due to its role in cell cycle control and survival, DYRK1A is also a target of interest in oncology research, particularly for glioblastoma and pancreatic cancer. The mechanism of action of this compound involves competitive binding at the ATP-binding site of the DYRK1A kinase domain, effectively suppressing its autophosphorylation and subsequent phosphorylation of downstream substrates such as NFAT (Nuclear Factor of Activated T-cells) and tau protein. By selectively targeting DYRK1A, this inhibitor serves as a valuable probe for elucidating the kinase's specific functions in disease models, enabling high-throughput screening for synthetic lethal interactions, and validating DYRK1A as a therapeutic target in preclinical studies. Researchers utilize this compound to dissect DYRK1A signaling pathways and to explore potential intervention strategies for associated disorders.

Properties

IUPAC Name

N'-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29FN4O6S/c1-15-13-16(6-7-17(15)22)33(30,31)26-11-4-12-32-19(26)14-24-21(29)20(28)23-8-3-10-25-9-2-5-18(25)27/h6-7,13,19H,2-5,8-12,14H2,1H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOYQFVVKRQJKIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCCN3CCCC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29FN4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide typically involves multiple steps:

    Formation of the Oxazinan Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the oxazinan ring.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced using 4-fluoro-3-methylbenzenesulfonyl chloride, which reacts with the oxazinan intermediate.

    Attachment of the Pyrrolidinone Group: The final step involves the coupling of the oxazinan-sulfonyl intermediate with a pyrrolidinone derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the oxazinan and pyrrolidinone groups can enhance binding affinity and specificity. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related ethanediamide derivatives with variations in the aryl sulfonyl group, oxazinan substituents, and amide side chains. Key differences and their implications are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name & Source Aryl Sulfonyl Group Amide Side Chain Molecular Formula (MW) Key Features
Main Compound 4-Fluoro-3-methylbenzene 3-(2-Oxopyrrolidin-1-yl)propyl C₂₃H₂₈FN₅O₅S (509.55 g/mol*) High flexibility from pyrrolidinone; moderate lipophilicity.
N-Ethyl-N′-({3-[(4-fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)ethanediamide 4-Fluoro-2-methylbenzene Ethyl C₁₇H₂₂FN₃O₅S (399.44 g/mol) Reduced steric hindrance; lower molecular weight.
N-({3-[(4-Fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N′-(2-methoxybenzyl)ethanediamide 4-Fluoro-2-methylbenzene 2-Methoxybenzyl C₂₃H₂₆FN₃O₆S (515.54 g/mol) Enhanced lipophilicity from methoxybenzyl; potential π-π interactions.
N′-{[3-(4-Fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide 4-Fluorobenzene 2-Methylpropyl C₁₇H₂₄FN₃O₅S (401.45 g/mol) Simplified sulfonyl group; increased hydrophobicity.
N′-{[3-(4-Fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(furan-2-yl)methyl]ethanediamide 4-Fluoro-2-methylbenzene Furan-2-ylmethyl C₁₉H₂₂FN₃O₆S (439.5 g/mol) Heterocyclic furan enhances metabolic stability; polar surface area.

*Calculated based on structural analysis.

Key Structural and Functional Insights:

Aryl Sulfonyl Modifications: 4-Fluoro-3-methyl vs. 4-Fluoro-2-methyl: The methyl group’s position alters steric and electronic profiles.

Amide Side Chain Diversity: Pyrrolidinone-containing side chains (main compound) introduce hydrogen-bonding sites and conformational flexibility, which may enhance interactions with polar binding pockets . Methoxybenzyl or furanmethyl groups increase aromaticity and polarity, influencing solubility and off-target effects .

Molecular Weight and Lipophilicity :

  • The main compound’s higher molecular weight (509.55 g/mol) compared to simpler analogs (e.g., 399.44 g/mol ) suggests a trade-off between bioavailability and binding specificity.

Research Findings and Implications

  • Synthetic Accessibility : Analogous compounds (e.g., ) are synthesized via nucleophilic substitution or Suzuki coupling, suggesting feasible routes for the main compound .
  • Structure-Activity Relationship (SAR): Tools like SimilarityLab () highlight the importance of substituent variations in optimizing activity. For instance, the pyrrolidinone moiety may improve metabolic stability over azide-containing analogs .

Biological Activity

N'-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide is a complex organic compound noted for its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxic effects against cancer cell lines, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound's structure comprises several functional groups that contribute to its biological activity:

  • Fluorinated Aromatic Ring : Enhances interaction with biological targets.
  • Oxazinan Ring : Provides stability and reactivity.
  • Ethanediamide Moiety : Crucial for biological interactions.

The molecular formula is C15H18F1N3O3SC_{15}H_{18}F_1N_3O_3S, with a molecular weight of approximately 367.39 g/mol.

Synthesis Methods

The synthesis typically involves several steps:

  • Formation of the Oxazinan Ring : Achieved through cyclization reactions.
  • Introduction of the Fluorinated Aromatic Group : Utilizes fluorinating agents.
  • Amide Bond Formation : Coupling with ethanediamide using reagents like EDCI or DCC.

Antimicrobial Properties

Research indicates that the compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against Staphylococcus aureus, showing inhibition at a concentration of 50 μg per well. This suggests potential applications in treating bacterial infections.

Cytotoxic Effects

The compound has been evaluated for its cytotoxic effects on various cancer cell lines:

Cell LineIC50 (μM)Observations
A2780 (Ovarian carcinoma)4.47Significant antiproliferative activity
A2780/RCIS (Cisplatin-resistant ovarian carcinoma)52.8Moderate activity observed
MCF-7 (Breast cancer)5.0Induced G2/M cell cycle arrest
MCF-7/MX (Mitoxantrone-resistant breast cancer)10.5Notable cytotoxicity

These results indicate that the compound may act as a tubulin inhibitor, disrupting microtubule dynamics essential for cancer cell proliferation.

The mechanism of action involves interaction with molecular targets such as enzymes or receptors. The compound's functional groups facilitate specific interactions, modulating enzymatic activity and altering cellular signaling pathways.

Case Studies

  • Study on Cytotoxicity : In a study involving various synthesized oxazinonaphthalene analogs, compounds similar to this compound exhibited significant cytotoxicity against human cancer cell lines, particularly highlighting the role of structural modifications in enhancing biological activity .
  • Antimicrobial Evaluation : Another research focused on the antimicrobial properties of related compounds showed promising results against multiple bacterial strains, reinforcing the potential utility of this class of compounds in medicinal chemistry .

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